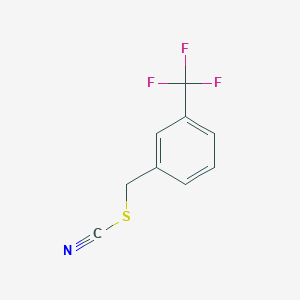

3-(Trifluoromethyl)benzyl thiocyanate

説明

3-(Trifluoromethyl)benzyl thiocyanate is an organic compound that features a trifluoromethyl group attached to a benzyl thiocyanate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzyl thiocyanate typically involves the reaction of 3-(Trifluoromethyl)benzyl chloride with sodium thiocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl chloride+NaSCN→3-(Trifluoromethyl)benzyl thiocyanate+NaCl

Industrial Production Methods

Industrial production of this compound often involves the use of phase transfer catalysts to enhance the reaction rate and yield. The process typically includes the following steps:

- Preparation of 3-(Trifluoromethyl)benzyl chloride from trifluoromethylbenzene and chloromethyl methyl ether.

- Reaction of 3-(Trifluoromethyl)benzyl chloride with sodium thiocyanate in the presence of a phase transfer catalyst.

化学反応の分析

Types of Reactions

3-(Trifluoromethyl)benzyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction of the thiocyanate group can yield thiols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of benzyl amines or benzyl alcohols.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of thiols or amines.

科学的研究の応用

Medicinal Chemistry

3-(Trifluoromethyl)benzyl thiocyanate serves as an important intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances the biological activity of compounds by improving their lipophilicity and metabolic stability. For instance, studies have shown that incorporating trifluoromethyl groups into benzyl derivatives can significantly increase their selectivity and efficacy in biological assays.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. In one study, compounds synthesized from this thiocyanate demonstrated moderate activity against bacteria such as Bacillus subtilis and fungi like Candida albicans, indicating potential for development as antimicrobial agents .

Agrochemical Applications

The compound is also utilized in the agrochemical industry as a precursor for herbicides and pesticides. The trifluoromethyl group is known to enhance the herbicidal activity of certain formulations, making them more effective against a broader range of weeds.

Case Study: Herbicide Development

In a patent report, this compound was identified as an intermediate for synthesizing herbicides. The compound was transformed into more complex structures that exhibited significant herbicidal activity, demonstrating its utility in agricultural applications .

Material Science

In material science, this compound has been explored for its potential in developing new materials with specific properties. The incorporation of trifluoromethyl groups can alter the physical properties of polymers and other materials, leading to improved performance characteristics.

Research Findings

Recent advancements have shown that polymers modified with trifluoromethylated compounds exhibit enhanced thermal stability and chemical resistance. This opens avenues for creating high-performance materials suitable for demanding applications .

Synthetic Chemistry

The compound is frequently used in synthetic organic chemistry as a building block for various transformations. Its unique reactivity allows chemists to develop new synthetic routes to complex molecules.

Synthetic Methodologies

Research has demonstrated that this compound can undergo various reactions, including nucleophilic substitutions and cycloadditions, leading to diverse chemical architectures. These methodologies are crucial for expanding the toolbox available to synthetic chemists .

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated varying levels of toxicity towards aquatic organisms such as brine shrimp, emphasizing the need for careful evaluation in environmental contexts .

作用機序

The mechanism of action of 3-(Trifluoromethyl)benzyl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

類似化合物との比較

Similar Compounds

- Phenyl thiocyanate

- Benzyl thiocyanate

- 3-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

3-(Trifluoromethyl)benzyl thiocyanate is unique due to the presence of the trifluoromethyl group, which imparts increased stability, lipophilicity, and reactivity compared to other thiocyanate compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological properties.

生物活性

3-(Trifluoromethyl)benzyl thiocyanate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group () significantly influences the compound's reactivity and biological interactions, enhancing lipophilicity and potentially modulating its pharmacokinetic properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL, indicating a strong potential for development as an antimicrobial agent .

Cytotoxic Effects

Studies assessing the cytotoxicity of this compound on cancer cell lines have shown promising results. For instance, in assays with HeLa cells, the compound exhibited an IC50 value of approximately 76 µM, suggesting moderate cytotoxic effects without significant toxicity at lower concentrations . This property makes it a candidate for further exploration in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances electron-withdrawing capacity, which may facilitate interactions with nucleophiles in biological systems. Additionally, the thiocyanate moiety may participate in redox reactions, contributing to its antimicrobial and cytotoxic activities .

Case Studies

- Cytotoxicity in Cancer Models : A study conducted on several cancer cell lines highlighted that derivatives of this compound exhibited varying degrees of cytotoxicity. The highest activity was observed against Ehrlich’s ascites carcinoma (EAC) cells, with IC50 values indicating significant potential for therapeutic applications .

- Antimicrobial Activity : In a comparative study, this compound was tested alongside standard antibiotics. The results showed that it had comparable or superior activity against certain resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance .

Data Summary

| Activity Type | Test Organisms/Cells | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC: 6-12.5 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | MIC: 6-12.5 µg/mL |

| Cytotoxicity | HeLa cells | Moderate cytotoxicity | IC50: ~76 µM |

| Cytotoxicity | Ehrlich's ascites carcinoma | Significant cytotoxic effect | IC50: Varies |

特性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBLMZEALXNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553595 | |

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102859-64-3 | |

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。